molecular formula C11H15NO2 B12973115 (R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol

(R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol

Cat. No.: B12973115
M. Wt: 193.24 g/mol
InChI Key: NYDIYMLBKUTRBV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is a chiral compound with a unique structure that includes a cyclopropyl group, an amino group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of cyclopropanation reactions, where a cyclopropyl group is introduced into the molecule. This can be done using reagents such as diazomethane or Simmons-Smith reagents . The amino group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The methoxyphenol moiety can be synthesized through methylation reactions using reagents like methyl iodide .

Industrial Production Methods

Industrial production of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and minimize by-products .

Mechanism of Action

The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl group and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is unique due to the presence of both the methoxyphenol moiety and the cyclopropyl group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-[(R)-amino(cyclopropyl)methyl]-2-methoxyphenol

InChI

InChI=1S/C11H15NO2/c1-14-10-6-8(4-5-9(10)13)11(12)7-2-3-7/h4-7,11,13H,2-3,12H2,1H3/t11-/m1/s1

InChI Key

NYDIYMLBKUTRBV-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](C2CC2)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C2CC2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.